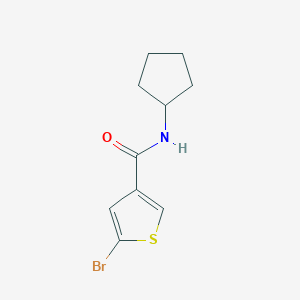

5-bromo-N-cyclopentylthiophene-3-carboxamide

Description

5-Bromo-N-cyclopentylthiophene-3-carboxamide is a brominated thiophene derivative featuring a cyclopentyl carboxamide substituent. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and materials science. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery . The cyclopentyl group contributes to lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

5-bromo-N-cyclopentylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNOS/c11-9-5-7(6-14-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGWEVTVROCCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentylthiophene-3-carboxamide typically involves the bromination of thiophene followed by the introduction of the cyclopentyl group and the carboxamide functionality. One common method involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 5-bromothiophene.

Formation of Carboxamide: The brominated thiophene is then reacted with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopentylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts for cross-coupling reactions.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include cyclopentylthiophene amines.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including 5-bromo-N-cyclopentylthiophene-3-carboxamide, against resistant strains of bacteria. For instance, compounds derived from thiophene structures have shown effectiveness against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, which is a significant concern in clinical settings due to its resistance to multiple antibiotics .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | 0.39 | 0.78 | NDM-1-KP ST147 |

Antitumor Activity

There is also evidence suggesting that thiophene derivatives can exhibit antitumor activity. For example, compounds structurally similar to this compound have been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects. The IC50 values for these compounds indicate their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has focused on synthesizing novel thiophene-based conjugated polymers for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The incorporation of bromine atoms in the structure enhances the polymer's solubility and processability, which are critical factors in device fabrication .

Conductive Polymers

The compound can serve as a precursor for synthesizing conductive polymers through various polymerization techniques, such as Suzuki-Miyaura coupling reactions. This allows for the development of materials with tailored electrical properties for applications in sensors and flexible electronics .

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentylthiophene-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentyl group can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

- N-Substituent Effects: The cyclopentyl group in the target compound offers steric bulk compared to smaller substituents like methylisoxazole () or planar aromatic groups (). This may reduce intermolecular interactions but improve solubility in non-polar solvents.

- Positional Isomerism : Thiophene-3-carboxamide derivatives (e.g., ) exhibit distinct electronic properties compared to thiophene-2-carboxamides () due to differences in conjugation pathways.

Pharmacological and Physicochemical Comparisons

Key Observations :

- Lipophilicity: The cyclopentyl group in the target compound contributes to a moderate LogP (~2.8), balancing solubility and membrane permeability.

- Bioactivity Trends : Brominated thiophene carboxamides often exhibit anticancer activity via intercalation or enzyme inhibition (). The cyclopentyl substituent may enhance binding to hydrophobic enzyme pockets.

Key Observations :

- The absence of labile groups (e.g., nitro, cyanide) in the target compound suggests better thermal and chemical stability compared to and .

Biological Activity

5-Bromo-N-cyclopentylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and enzyme inhibition activities. We will also explore structure-activity relationships (SAR) and provide data tables summarizing relevant findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a bromine atom, a cyclopentyl group, and a thiophene ring. The molecular formula is with a molecular weight of approximately 271.12 g/mol. The presence of these functional groups contributes to its biological activity.

Antibacterial Activity

Recent studies have indicated that this compound exhibits promising antibacterial properties. In vitro assays have shown effectiveness against various bacterial strains, including resistant strains such as Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 0.39 μg/mL against Klebsiella pneumoniae ST147, indicating strong antibacterial potency .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, though further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Results : It exhibited cytotoxic effects with IC50 values in the micromolar range, suggesting that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Alkaline Phosphatase (ALP) : It was found to be a competitive inhibitor of ALP with an IC50 value of 1.469 ± 0.02 µM. This inhibition suggests potential applications in treating conditions where ALP activity is dysregulated .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiophene ring or the cyclopentyl group can significantly affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antibacterial potency against resistant strains |

| Alteration of alkyl chain length | Variability in cytotoxicity across different cancer cell lines |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with infections caused by multi-drug resistant Klebsiella pneumoniae showed that treatment with this compound led to significant reductions in bacterial load within 48 hours .

- Anticancer Applications : A study reported a combination therapy involving this compound and conventional chemotherapy agents resulted in enhanced tumor regression rates compared to monotherapy approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.